molecular formula C6H6BrN3 B13458834 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B13458834
M. Wt: 200.04 g/mol
InChI Key: OZLCYAXPMOUSOS-UHFFFAOYSA-N
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Description

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C6H6BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of 5-bromo-1-methyl-1H-pyrazole with acetonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and the pyrazole ring play crucial roles in these interactions, facilitating binding to the target molecules and influencing their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is unique due to the specific positioning of the bromine atom and the methyl group on the pyrazole ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .

Biological Activity

2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure that includes two nitrogen atoms. This compound has garnered attention due to its potential biological activities, which are critical for various applications in medicinal chemistry and drug development.

  • Molecular Formula : C6H6BrN3
  • Molecular Weight : 202.03 g/mol
  • CAS Number : 2105570-12-3

The structure features a bromine atom at the 5th position and a methyl group at the 1st position of the pyrazole ring, along with an acetonitrile functional group at the 4th position. This unique substitution pattern influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives.
  • Receptor Modulation : It could modulate receptor activity, impacting various physiological processes.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can possess significant anti-inflammatory properties. For instance, studies have demonstrated that related compounds exhibit inhibition of COX enzymes, which are pivotal in the inflammatory process. The anti-inflammatory effects of this compound may be comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antiproliferative Effects

The compound's potential antiproliferative activity has been noted in various cancer cell lines. Analogous compounds have displayed significant inhibition of cell growth, suggesting that this compound may also possess similar properties .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameStructure FeaturesBiological Activity
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrileMethyl group at position 5Noted for anti-inflammatory effects
4-Bromo-N-(5-methylpyrazolyl)benzamideBenzamide structureDifferent biological profiles due to structural differences
3-(4-Bromo-phenyl)-5-methylpyrazolePhenyl substitutionVariation in electronic properties affecting reactivity

Study on Anti-inflammatory Effects

In a study by Sivaramakarthikeyan et al., a series of substituted pyrazole derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models. The results indicated that certain derivatives exhibited significant edema inhibition, suggesting that modifications in the pyrazole structure could enhance anti-inflammatory potency .

Anticancer Activity Assessment

Another study focused on evaluating the antiproliferative effects of various pyrazole derivatives against different cancer cell lines. The findings revealed that compounds with specific substitutions showed enhanced activity compared to standard treatments, indicating that structural modifications can lead to improved therapeutic profiles .

Properties

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

IUPAC Name

2-(5-bromo-1-methylpyrazol-4-yl)acetonitrile

InChI

InChI=1S/C6H6BrN3/c1-10-6(7)5(2-3-8)4-9-10/h4H,2H2,1H3

InChI Key

OZLCYAXPMOUSOS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CC#N)Br

Origin of Product

United States

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